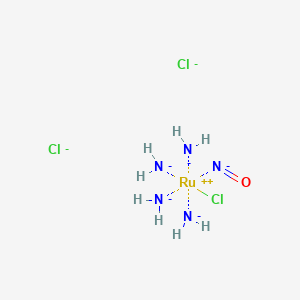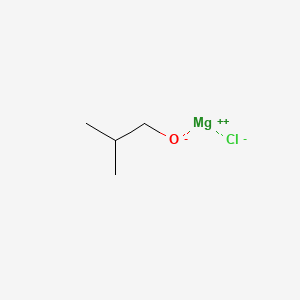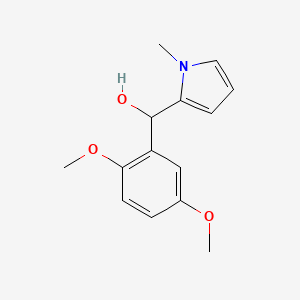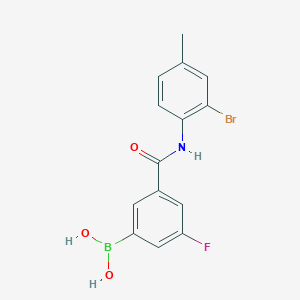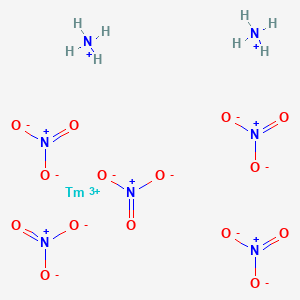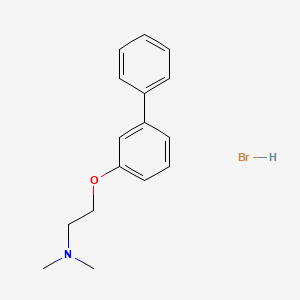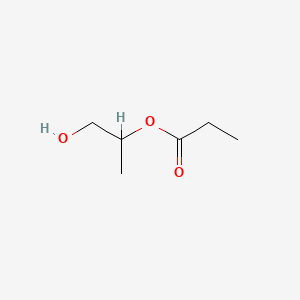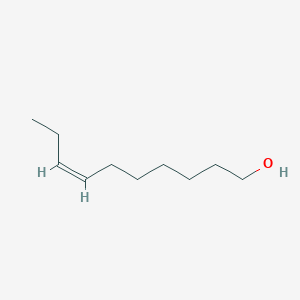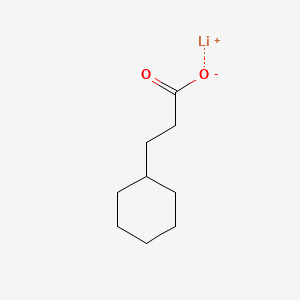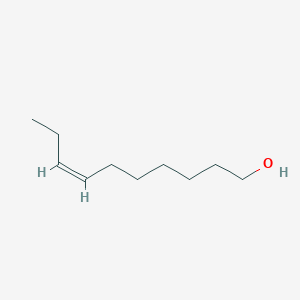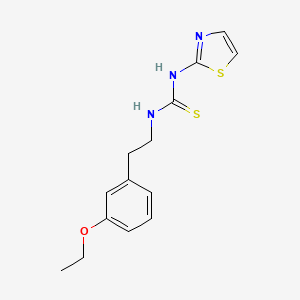
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N'-2-thiazolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, which significantly alters their chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to convert thiourea into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiourea derivatives, each with distinct chemical and physical properties .
科学的研究の応用
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
N-(3-Methoxyphenyl)thiourea: This compound has similar structural features but with a methoxy group instead of an ethoxy group.
N-Allyl-N’-(3-ethoxyphenyl)thiourea: This derivative has an allyl group attached to the nitrogen atom, which alters its chemical properties.
Uniqueness
Thiourea, N-(2-(3-ethoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the presence of both ethoxy and thiazolyl groups, which confer distinct chemical reactivity and biological activity compared to other thiourea derivatives .
特性
CAS番号 |
149488-31-3 |
|---|---|
分子式 |
C14H17N3OS2 |
分子量 |
307.4 g/mol |
IUPAC名 |
1-[2-(3-ethoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H17N3OS2/c1-2-18-12-5-3-4-11(10-12)6-7-15-13(19)17-14-16-8-9-20-14/h3-5,8-10H,2,6-7H2,1H3,(H2,15,16,17,19) |
InChIキー |
ZLAVJBBRIDICHK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)CCNC(=S)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




